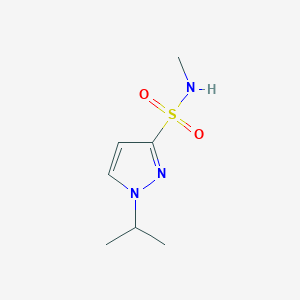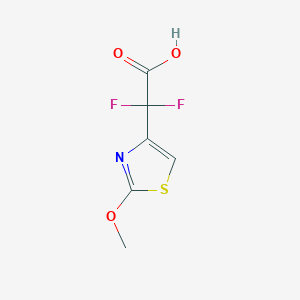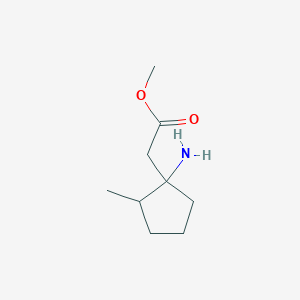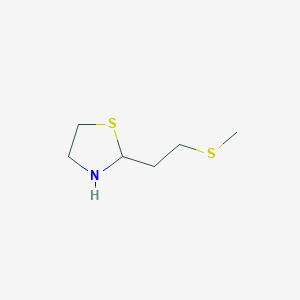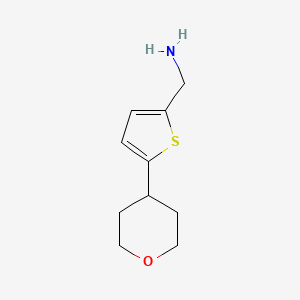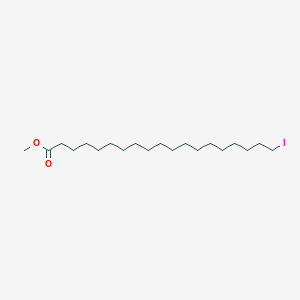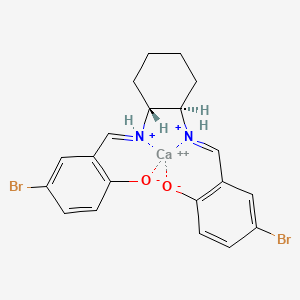
(R,R)-N,N'-Bis(5-bromosalicylidene)-1,2-cyclohexanediaminoCalcium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,R)-N,N’-Bis(5-bromosalicylidene)-1,2-cyclohexanediaminoCalcium(II) is a coordination compound that belongs to the class of Schiff base metal complexes Schiff bases are formed by the condensation of primary amines with carbonyl compounds This particular compound features a calcium ion coordinated with a bis-Schiff base ligand derived from 5-bromosalicylaldehyde and 1,2-cyclohexanediamine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-N,N’-Bis(5-bromosalicylidene)-1,2-cyclohexanediaminoCalcium(II) typically involves the following steps:
Condensation Reaction: The primary step involves the condensation of 5-bromosalicylaldehyde with (R,R)-1,2-cyclohexanediamine in an appropriate solvent such as ethanol or methanol. This reaction forms the Schiff base ligand.
Complexation: The Schiff base ligand is then reacted with a calcium salt, such as calcium chloride, in a suitable solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the calcium complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(R,R)-N,N’-Bis(5-bromosalicylidene)-1,2-cyclohexanediaminoCalcium(II) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the salicylidene moiety can participate in nucleophilic substitution reactions.
Complexation Reactions: The Schiff base ligand can form complexes with other metal ions, potentially altering its properties and applications.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Complexation: Metal salts like copper(II) chloride or nickel(II) acetate can be used to form new metal complexes with the Schiff base ligand.
Major Products
Substitution Products: Depending on the nucleophile, products may include derivatives where the bromine atoms are replaced by other functional groups.
Metal Complexes:
科学的研究の応用
Chemistry
Catalysis: The compound can serve as a catalyst in various organic reactions due to its metal center and Schiff base ligand.
Material Science: It can be used in the development of new materials with specific properties, such as magnetic or optical materials.
Biology and Medicine
Antimicrobial Activity: Schiff base metal complexes have shown potential antimicrobial properties, making them candidates for developing new antibiotics.
Anticancer Activity: Some studies suggest that Schiff base metal complexes can induce apoptosis in cancer cells, offering potential as anticancer agents.
Industry
Sensors: The compound can be used in the development of sensors for detecting various analytes due to its coordination properties.
Dyes and Pigments: Schiff base complexes can be used in the synthesis of dyes and pigments with specific colors and properties.
作用機序
The mechanism of action of (R,R)-N,N’-Bis(5-bromosalicylidene)-1,2-cyclohexanediaminoCalcium(II) involves its ability to coordinate with various biological molecules and metal ions. The Schiff base ligand can interact with DNA, proteins, and enzymes, potentially altering their function. The calcium ion can also play a role in stabilizing the complex and facilitating its interactions with biological targets. The exact molecular pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- (R,R)-N,N’-Bis(5-chlorosalicylidene)-1,2-cyclohexanediaminoCalcium(II)
- (R,R)-N,N’-Bis(5-fluorosalicylidene)-1,2-cyclohexanediaminoCalcium(II)
- (R,R)-N,N’-Bis(5-iodosalicylidene)-1,2-cyclohexanediaminoCalcium(II)
Uniqueness
- Bromine Substitution : The presence of bromine atoms in (R,R)-N,N’-Bis(5-bromosalicylidene)-1,2-cyclohexanediaminoCalcium(II) can influence its reactivity and interactions compared to other halogen-substituted analogs.
- Calcium Coordination : The use of calcium as the central metal ion can impart unique properties, such as biocompatibility and specific coordination chemistry, distinguishing it from complexes with other metal ions.
This detailed article provides a comprehensive overview of (R,R)-N,N’-Bis(5-bromosalicylidene)-1,2-cyclohexanediaminoCalcium(II), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C20H20Br2CaN2O2+2 |
|---|---|
分子量 |
520.3 g/mol |
IUPAC名 |
calcium;4-bromo-2-[[(1R,2R)-2-[(5-bromo-2-oxidophenyl)methylideneazaniumyl]cyclohexyl]azaniumylidenemethyl]phenolate |
InChI |
InChI=1S/C20H20Br2N2O2.Ca/c21-15-5-7-19(25)13(9-15)11-23-17-3-1-2-4-18(17)24-12-14-10-16(22)6-8-20(14)26;/h5-12,17-18,25-26H,1-4H2;/q;+2/t17-,18-;/m1./s1 |
InChIキー |
LLVSUVVQHALBEY-JAXOOIEVSA-N |
異性体SMILES |
C1CC[C@H]([C@@H](C1)[NH+]=CC2=C(C=CC(=C2)Br)[O-])[NH+]=CC3=C(C=CC(=C3)Br)[O-].[Ca+2] |
正規SMILES |
C1CCC(C(C1)[NH+]=CC2=C(C=CC(=C2)Br)[O-])[NH+]=CC3=C(C=CC(=C3)Br)[O-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Rel-2-((1R,2R)-[1,1'-bi(cyclopropan)]-2-yl)ethan-1-amine](/img/structure/B13338474.png)
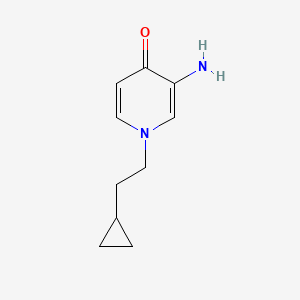
![8-Oxa-2-azaspiro[4.5]decan-6-ol](/img/structure/B13338481.png)

![(3AS,4S,6S,6aR)-6-(1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13338491.png)
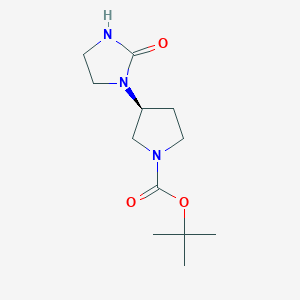
![tert-Butyl (R)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13338503.png)
